

Application Notes and Protocols for AMG-337 In Vivo Animal Studies

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Compound of Interest

Compound Name: *Amg-337*

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These application notes provide a comprehensive overview of the in vivo use of **AMG-337**, a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase. The following sections detail the dosages, experimental protocols, and underlying signaling pathways relevant to preclinical animal studies, with a focus on xenograft models of cancer.

I. Introduction

AMG-337 is an orally bioavailable, ATP-competitive inhibitor of MET, a receptor tyrosine kinase whose dysregulation is implicated in the growth, survival, and invasion of various cancer cells. [1][2] Preclinical studies have demonstrated its efficacy in MET-dependent tumor models, particularly those with MET gene amplification.[1][3][4] These notes are intended to guide researchers in designing and executing in vivo animal studies to evaluate the efficacy and pharmacodynamics of **AMG-337**.

II. Quantitative Data Summary

The following tables summarize the dosages and efficacy of **AMG-337** in various xenograft models as reported in preclinical studies.

Table 1: Effective Dosages of **AMG-337** in Mouse Xenograft Models

Animal Model	Tumor Type	Cell Line	Dosing Regimen (Oral Gavage)	Efficacy Outcome	Reference
Athymic Nude Mice	Gastric Cancer	SNU-620	0.3 mg/kg, once daily	Tumor stasis	[1]
Athymic Nude Mice	Gastric Cancer	SNU-620	1 and 3 mg/kg, once daily	Significant tumor regression	[1]
Athymic Nude Mice	Gastric Cancer	SNU-5	0.3 mg/kg, once daily	100% tumor growth inhibition	[1]
Athymic Nude Mice	Gastric Cancer	SNU-5	1, 3, and 10 mg/kg, once daily	Significant tumor regression	[1]
CD1 nu/nu Mice	Glioblastoma	U-87 MG	3 mg/kg, once daily	100% tumor growth inhibition	[1]
CD1 nu/nu Mice	Glioblastoma	U-87 MG	10 mg/kg, once daily	Tumor regression	[1]

Table 2: In Vivo Pharmacodynamic Effects of a Single Oral Dose of **AMG-337**

Animal Model	Tumor Type	Cell Line	Single Dose (Oral Gavage)	Time Point	Pharmacodynamic Effect	Reference
Athymic Nude Mice	Gastric Cancer	SNU-620	0.3 mg/kg	3 hours	>50% inhibition of MET phosphorylation	[1]
Athymic Nude Mice	Gastric Cancer	SNU-620	1 mg/kg	3 hours	Almost complete inhibition of MET phosphorylation	[1]
CD1 nu/nu Mice	Engineered	NIH3T3 TPR-MET	0.75 mg/kg	3 hours	>90% inhibition of Gab-1 phosphorylation	[1][5]
Athymic Nude Mice	Gastric Cancer	SNU-620	0.3, 1, and 3 mg/kg	3 and 24 hours	Increased tumor necrosis	[1][4]

III. Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy and pharmacodynamic studies with **AMG-337** based on published preclinical research.

Protocol 1: Tumor Xenograft Efficacy Study

1. Animal Models and Husbandry:

- Use female athymic nude mice or CD1 nu/nu mice, 6-11 weeks of age, and weighing 20-26 grams.[1]

- House animals in accordance with institutional guidelines for the care and use of laboratory animals.

2. Cell Line and Tumor Implantation:

- Culture human cancer cell lines (e.g., SNU-620, SNU-5, U-87 MG) in the manufacturer's recommended growth media.[\[1\]](#)
- Harvest cells and resuspend in an appropriate buffer.
- Subcutaneously inject 5×10^6 cells into the right flank of each mouse.[\[1\]](#)
- For certain cell lines like SNU-620 and SNU-5, mix cells with Matrigel at a 2:1 ratio prior to injection to improve tumor take rate and growth.[\[1\]](#)

3. Tumor Growth Monitoring and Randomization:

- Measure tumor volume twice weekly using calipers, calculated as (Length x Width x Height).[\[1\]](#)
- Once tumors reach an average volume of approximately 200-330 mm³, randomize animals into treatment and vehicle control groups (n=10 per group).[\[1\]](#)

4. **AMG-337** Formulation and Administration:

- Prepare **AMG-337** for oral administration. While the specific vehicle is not always detailed in publications, a common practice is to use a suspension in a vehicle such as 0.5% methylcellulose.
- Administer **AMG-337** once daily by oral gavage at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).[\[1\]](#)
- Administer the vehicle solution to the control group following the same schedule.

5. Efficacy Assessment:

- Continue daily treatment and monitor tumor volume twice weekly.
- Monitor animal body weight and overall health as indicators of toxicity.[\[1\]](#)
- The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
- Analyze differences in tumor growth between groups using appropriate statistical methods, such as repeated-measures ANOVA.[\[1\]](#)

Protocol 2: In Vivo Pharmacodynamic Study

1. Animal and Tumor Model:

- Establish tumor xenografts as described in Protocol 1.
- Allow tumors to grow to a larger size (approximately 400-700 mm³) for ease of tissue collection and analysis.[\[1\]](#)

2. Dosing and Sample Collection:

- Randomize tumor-bearing mice into treatment groups (n=5 per group) and a vehicle control group.[\[1\]](#)
- Administer a single oral dose of **AMG-337** at the desired concentrations (e.g., 0.3, 1, 3 mg/kg).[\[1\]](#)
- At specified time points post-dose (e.g., 3 and 24 hours), euthanize the mice.[\[1\]](#)
- Collect terminal plasma samples for pharmacokinetic analysis.[\[1\]](#)
- Excise tumors and immediately snap-freeze in liquid nitrogen for subsequent analysis.

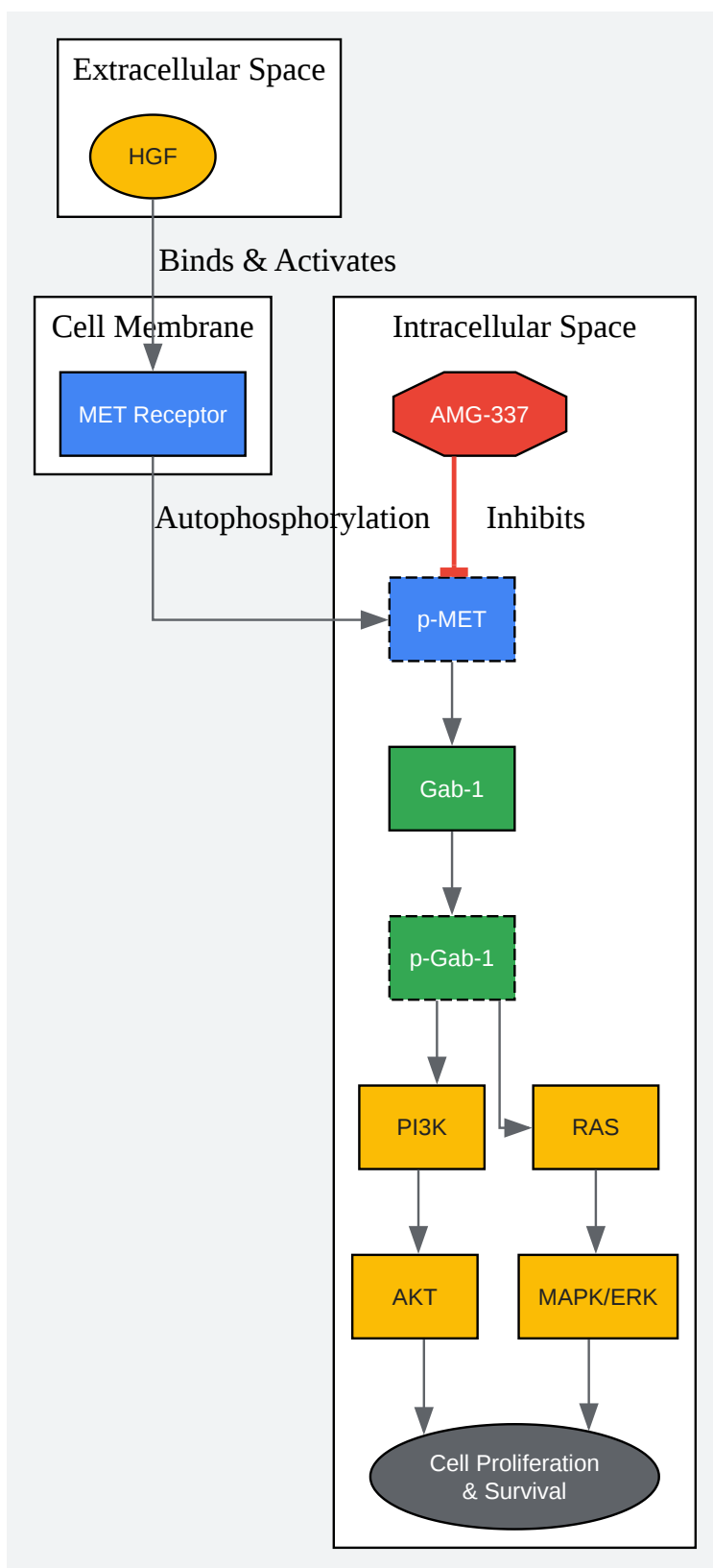
3. Biomarker Analysis:

- Prepare tumor lysates for immunoblot analysis or immunoassays.[\[1\]](#)
- Evaluate the phosphorylation status of MET and downstream signaling proteins such as Gab-1, AKT, and ERK1/2.[\[1\]](#)[\[4\]](#)
- Quantify protein levels to determine the extent of target inhibition at different doses and time points.[\[1\]](#)

IV. Signaling Pathways and Visualizations

MET Signaling Pathway Inhibition by **AMG-337**

AMG-337 selectively inhibits the MET receptor tyrosine kinase. In MET-dependent cancers, the MET receptor is often activated by its ligand, Hepatocyte Growth Factor (HGF), or through gene amplification, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion.[\[1\]](#)[\[2\]](#) **AMG-337** blocks the initial phosphorylation of MET, thereby inhibiting these downstream signals.[\[1\]](#)[\[4\]](#)

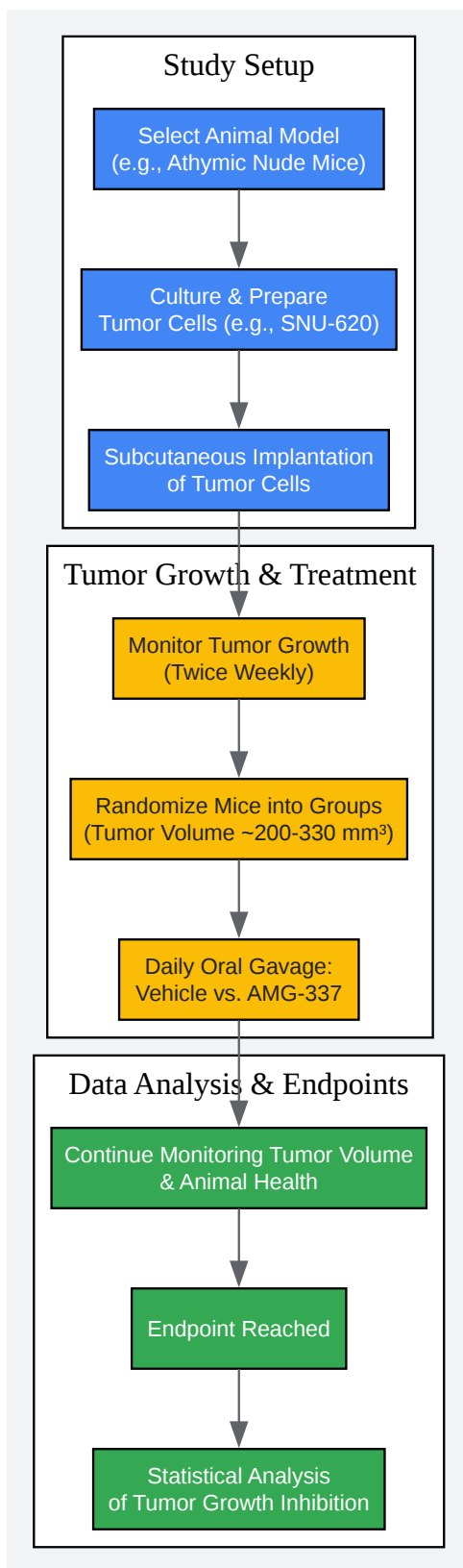


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Caption: MET signaling pathway and the inhibitory action of **AMG-337**.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for assessing the anti-tumor efficacy of **AMG-337** in a xenograft model.



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Caption: Workflow for an **AMG-337** in vivo xenograft efficacy study.

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